BenchChemオンラインストアへようこそ!

4-(1-Chloroisoquinolin-5-YL)morpholine

Structural isomerism SIRT1 inhibition Scaffold hopping

4-(1-Chloroisoquinolin-5-YL)morpholine (CAS 630423-24-4, molecular formula C₁₃H₁₃ClN₂O, molecular weight 248.71 g/mol) is a heterocyclic compound comprising a 1-chloroisoquinoline core linked to a morpholine moiety at the 5-position. This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry, where its bifunctional architecture—a nucleophilic morpholine nitrogen and an electrophilic chlorine at position 1—enables sequential derivatization via cross-coupling and nucleophilic substitution reactions.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
Cat. No. B11864280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Chloroisoquinolin-5-YL)morpholine
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC3=C2C=CN=C3Cl
InChIInChI=1S/C13H13ClN2O/c14-13-11-2-1-3-12(10(11)4-5-15-13)16-6-8-17-9-7-16/h1-5H,6-9H2
InChIKeyUFRVWXVFEWRWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Chloroisoquinolin-5-YL)morpholine (CAS 630423-24-4): A Heterocyclic Building Block with Differentiated Scaffold Architecture for Medicinal Chemistry and Antiviral Research


4-(1-Chloroisoquinolin-5-YL)morpholine (CAS 630423-24-4, molecular formula C₁₃H₁₃ClN₂O, molecular weight 248.71 g/mol) is a heterocyclic compound comprising a 1-chloroisoquinoline core linked to a morpholine moiety at the 5-position . This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry, where its bifunctional architecture—a nucleophilic morpholine nitrogen and an electrophilic chlorine at position 1—enables sequential derivatization via cross-coupling and nucleophilic substitution reactions [1]. The compound is commercially available at 95% purity from multiple global vendors and has been deployed in COVID-19 antiviral discovery campaigns as an isoquinoline-based replacement scaffold [2].

Why 4-(1-Chloroisoquinolin-5-YL)morpholine Cannot Be Replaced by Other C₁₃H₁₃ClN₂O Isomers or Generic Isoquinoline-Morpholine Conjugates


Although multiple compounds share the molecular formula C₁₃H₁₃ClN₂O with 4-(1-chloroisoquinolin-5-YL)morpholine, the scaffold architecture—specifically the fusion of a 1-chloroisoquinoline core with a morpholine at the 5-position—is structurally distinct from all known bioactive isomers. The most prominent isomer, EX-527 (Selisistat), is a potent SIRT1 inhibitor (IC₅₀ = 38–98 nM ) built on a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide scaffold with no morpholine ring, demonstrating that identical elemental composition produces entirely divergent biological target profiles when scaffold topology differs . Similarly, the des-chloro analog 4-(isoquinolin-5-yl)morpholine (CAS 1516139-59-5, MW 214.26) lacks the chlorine handle essential for Pd-catalyzed cross-coupling diversification, while regioisomeric placement of the morpholine at alternative positions (e.g., 8-substituted isoquinolines) alters the electronics of the heterocyclic core and redirects electrophilic aromatic substitution outcomes . These structural differences are not cosmetic—they determine the compound's reactivity, derivatization pathways, and biological screening fate, making generic substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation Evidence for 4-(1-Chloroisoquinolin-5-YL)morpholine vs. Closest Analogs and Isomers


Structural Isomer Differentiation: 4-(1-Chloroisoquinolin-5-YL)morpholine vs. EX-527 (Selisistat)—Identical Molecular Formula, Non-Overlapping Biological Target Profiles

4-(1-Chloroisoquinolin-5-YL)morpholine and EX-527 (Selisistat) share the exact molecular formula C₁₃H₁₃ClN₂O and molecular weight (248.71 g/mol) but differ fundamentally in scaffold architecture and biological activity. EX-527 is a well-characterized, potent SIRT1 inhibitor with an IC₅₀ of 38 nM (cell-free assay) to 98 nM, exhibiting >200-fold selectivity over SIRT2 (IC₅₀ = 19.6 μM) and SIRT3 (IC₅₀ = 48.7 μM) . In contrast, 4-(1-chloroisoquinolin-5-YL)morpholine is built on a 1-chloroisoquinoline scaffold with a morpholine at the 5-position and has no reported SIRT1 inhibitory activity; it functions instead as a synthetic intermediate with orthogonal reactivity . This isomer pair definitively demonstrates that molecular formula identity does not predict biological target engagement—scaffold topology is the determining factor for target selection .

Structural isomerism SIRT1 inhibition Scaffold hopping Chemical biology

Chlorine Substituent Differentiation: 4-(1-Chloroisoquinolin-5-YL)morpholine vs. 4-(Isoquinolin-5-yl)morpholine—Synthetic Utility Gap from a Single Atom

The presence of the chlorine atom at position 1 of the isoquinoline ring in 4-(1-chloroisoquinolin-5-YL)morpholine (MW 248.71) versus its absence in 4-(isoquinolin-5-yl)morpholine (MW 214.26) represents a functionally decisive structural difference. The chlorine atom increases molecular weight by 34.45 Da, raises calculated LogP from approximately 1.8 to 2.72 (ΔLogP ≈ +0.9), and provides an electrophilic handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. The des-chloro analog lacks this synthetic exit vector, limiting its utility to nucleophilic or electrophilic aromatic substitution at intrinsically reactive positions (5- and 8-positions of isoquinoline) . This single-atom difference transforms the compound from a terminal functional group into a versatile, diversifiable building block suitable for library synthesis.

Cross-coupling Building block diversity Halogen effect Medicinal chemistry

Physicochemical Property Differentiation: Computed LogP and TPSA Positioning vs. Related Isoquinoline-Morpholine Building Blocks

Computational physicochemical profiling reveals that 4-(1-chloroisoquinolin-5-YL)morpholine occupies a distinct property space compared to related isoquinoline-morpholine building blocks. The target compound has a computed LogP of 2.72, TPSA of 25.4 Ų, zero H-bond donors, three H-bond acceptors, and one rotatable bond . By comparison, the des-chloro analog 4-(isoquinolin-5-yl)morpholine has a lower LogP (~1.8) due to the absence of the chlorine atom . The phthalazine analog 4-(7-chlorophthalazin-1-yl)morpholine (CAS 951885-55-5, MW 249.7, C₁₂H₁₂ClN₃O) has a different heterocyclic core with an additional nitrogen, altering H-bond acceptor count and ring electronics . These property differences affect solubility, permeability, and metabolic stability predictions when the building block is incorporated into lead compounds, making the target compound preferable for optimizing CNS penetration (lower TPSA) or balancing lipophilicity in lead series.

Drug-likeness Physicochemical properties Lead-likeness Building block selection

Regioisomeric Scaffold Differentiation: 5-Position Morpholine Attachment vs. Alternative Isoquinoline Substitution Patterns

The morpholine substitution at the 5-position of the isoquinoline ring in 4-(1-chloroisoquinolin-5-YL)morpholine defines a specific regioisomeric identity that is chemically distinct from substitution at the 8-position or other ring positions. In isoquinoline chemistry, electrophilic aromatic substitution occurs preferentially at the 5- and 8-positions of the carbocyclic ring [1]. A morpholine at the 5-position exerts distinct electronic effects (resonance donation from the morpholine nitrogen) that differ from 8-substitution, directing further functionalization to different ring positions [2]. While quantitative comparative reactivity data for this specific regioisomeric pair have not been published, the well-established regiochemical principles of isoquinoline chemistry [3] predict that 5-morpholinyl and 8-morpholinyl isomers will exhibit different regioselectivity in subsequent electrophilic substitution, nitration, or halogenation reactions, leading to divergent derivatization outcomes.

Regioisomerism Electrophilic aromatic substitution Isoquinoline chemistry Structure-activity relationships

Antiviral Research Application: Deployment as an Isoquinoline Scaffold Replacement in COVID-19 Drug Discovery

4-(1-Chloroisoquinolin-5-YL)morpholine was specifically submitted to the PostEra COVID-19 Moonshot initiative as an isoquinoline replacement scaffold, with the explicit design rationale that this substitution pattern was 'previously untried' [1]. This contrasts with the broader class of quinoline-morpholine hybrids that were independently synthesized and evaluated by Herrmann et al. (2022), which demonstrated EC₅₀ values as low as 1.5 ± 1.0 μM against SARS-CoV-2 in cell culture-based infection models, compared to the reference drug chloroquine (EC₅₀ = 3.1 ± 2.7 μM) [2]. The target compound's distinct substitution pattern (5-morpholinyl-1-chloroisoquinoline) differentiates it from the quinoline-morpholine hybrids in the Herrmann study (which were built on a quinoline rather than isoquinoline core) [3]. The PostEra submission confirms that this specific compound is synthetically accessible in one step from commercial Enamine building blocks, providing a practical procurement and derivatization pathway not available for more complex isoquinoline analogs.

Antiviral drug discovery SARS-CoV-2 Isoquinoline scaffold Fragment-based screening

Commercial Availability and Purity Benchmarking: Multi-Vendor Procurement at 95% Purity with Defined Physicochemical Specifications

4-(1-Chloroisoquinolin-5-YL)morpholine is commercially available from multiple independent vendors at a standardized purity of 95% (HPLC), with pricing transparency across suppliers. Specific vendor data include: Leyan (Product No. 2222591, 95% purity, CAS 630423-24-4) ; Chemenu (Product No. CM223634, 95% purity, 1 g packaging) [1]; Crysdot LLC (Product No. CD11084121, 95+% purity) [2]; and Alichem (Product No. A189009341, 95% purity) [2]. In contrast, the closely related building block 4-(isoquinolin-5-yl)morpholine (CAS 1516139-59-5) is also available at 95% purity , but lacks the chlorine handle essential for cross-coupling diversification. The phthalazine analog 4-(7-chlorophthalazin-1-yl)morpholine (CAS 951885-55-5) is available but contains a different heterocyclic core (phthalazine vs. isoquinoline) with distinct electronic properties due to the additional ring nitrogen . Multi-vendor availability of the target compound at consistent purity reduces single-supplier procurement risk and ensures batch-to-batch reproducibility for long-term research programs.

Building block procurement Purity specification Vendor comparison Chemical sourcing

Validated Application Scenarios for 4-(1-Chloroisoquinolin-5-YL)morpholine Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry: Isoquinoline-Based Library Synthesis via Pd-Catalyzed Cross-Coupling

4-(1-Chloroisoquinolin-5-YL)morpholine is optimally deployed as a core building block for focused kinase or GPCR-targeted compound libraries, where the chlorine at position 1 enables sequential Pd-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling). The 5-morpholine substituent provides a pre-installed solubilizing and conformational constraint element, while the chlorine exit vector allows introduction of aryl, heteroaryl, or amine diversity elements [1]. This application is directly supported by: (a) the compound's demonstrated use as a building block in the PostEra COVID-19 Moonshot campaign [2]; (b) its computed drug-like physicochemical profile (LogP 2.72, TPSA 25.4 Ų, zero H-bond donors) that predicts favorable permeability for cellular target engagement ; and (c) established precedent for 1-chloroisoquinoline cross-coupling chemistry . For procurement, the multi-vendor availability at 95% purity eliminates single-supplier dependency for library-scale synthesis.

Antiviral Hit-to-Lead Optimization: Isoquinoline Replacement Strategy for SARS-CoV-2 and Related Coronaviruses

The compound is structurally positioned as an isoquinoline-based replacement for quinoline-containing antiviral leads, following the design rationale validated by the Herrmann et al. (2022) study wherein quinoline-morpholine hybrids achieved SARS-CoV-2 EC₅₀ values as low as 1.5 μM [1]. While the target compound itself has not yet reported EC₅₀ data, its deliberate submission to the PostEra COVID-19 Moonshot as an 'untried isoquinoline replacement' [2] confirms its relevance to antiviral drug discovery programs seeking to explore chemical space beyond chloroquine/hydroxychloroquine analogs. The isoquinoline core (vs. quinoline in Herrmann hybrids) offers a nitrogen positional isomer that may alter hydrogen-bonding geometry with viral targets, while the morpholine provides solubility enhancement relative to purely aromatic isoquinolines.

Selective Chemical Probe Development: Differentiation from SIRT1 Inhibitor EX-527 for Target ID Studies

For chemical biology programs investigating the biological consequences of C₁₃H₁₃ClN₂O isomers, 4-(1-chloroisoquinolin-5-YL)morpholine serves as a critical negative control compound to distinguish SIRT1-dependent phenotypes (driven by EX-527) from scaffold-dependent effects. The structural isomer pair—identical molecular formula, completely non-overlapping biological target profiles (EX-527: SIRT1 IC₅₀ = 38–98 nM [1]; target compound: no known SIRT1 activity)—provides an unusually clean tool for dissecting whether observed cellular phenotypes arise from sirtuin inhibition or from other molecular recognition events mediated by the isoquinoline-morpholine scaffold [2]. This application is particularly valuable given that many commercial screening libraries contain EX-527 but not its structural isomer, creating a blind spot in structure-activity relationship interpretation.

Parallel Synthesis and Fragment-Based Drug Discovery: Pre-Functionalized Fragment with Orthogonal Reactive Handles

The compound's bifunctional architecture—a nucleophilic morpholine nitrogen and an electrophilic C1 chlorine—makes it suitable as a pre-functionalized fragment for fragment-based drug discovery (FBDD) and parallel synthesis workflows. Its molecular weight (248.71 Da) falls within the typical fragment range (MW < 300), while its low rotatable bond count (1 bond) provides conformational rigidity desirable for fragment screening [1]. Unlike simpler isoquinoline fragments that require subsequent functionalization, the pre-installed morpholine at the 5-position and chlorine at position 1 allow immediate entry into two orthogonal diversification pathways: (i) elaboration at the chlorine via cross-coupling, and (ii) elaboration at the morpholine via N-alkylation or N-arylation [2]. This dual-handle architecture is not available in the des-chloro analog 4-(isoquinolin-5-yl)morpholine, which lacks the cross-coupling exit vector .

Quote Request

Request a Quote for 4-(1-Chloroisoquinolin-5-YL)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.